molecular formula C34H40N10O15 B12306679 2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid

2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid

Cat. No.: B12306679
M. Wt: 828.7 g/mol
InChI Key: BYLAPEVCLJECHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triglutamate folate involves the conjugation of folate with three glutamate residues. This process typically requires the use of specific enzymes, such as folylpolyglutamate synthetase, which catalyzes the addition of glutamate residues to the folate molecule . The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0 and a temperature range of 25°C to 37°C.

Industrial Production Methods

Industrial production of triglutamate folate involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce folate derivatives, including triglutamate folate, which can then be extracted and purified from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions

Triglutamate folate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in metabolic pathways.

Common Reagents and Conditions

Common reagents used in the reactions involving triglutamate folate include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions typically occur under mild conditions, such as room temperature and neutral pH .

Major Products Formed

The major products formed from the reactions of triglutamate folate include reduced folate derivatives, such as tetrahydrofolate, and oxidized forms, such as dihydrofolate .

Mechanism of Action

Triglutamate folate exerts its effects by acting as a coenzyme in one-carbon transfer reactions. It is involved in the synthesis of purine and thymidine nucleotides, which are essential for DNA synthesis and repair . The molecular targets of triglutamate folate include enzymes such as methylenetetrahydrofolate reductase and thymidylate synthase . These enzymes facilitate the transfer of one-carbon units, which are crucial for various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triglutamate folate is unique due to its three glutamate residues, which enhance its ability to act as a coenzyme in one-carbon transfer reactions. This makes it more effective in facilitating DNA synthesis and repair compared to its monoglutamate and diglutamate counterparts .

Properties

Molecular Formula

C34H40N10O15

Molecular Weight

828.7 g/mol

IUPAC Name

2-amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid

InChI

InChI=1S/C34H40N10O15/c35-18(29(52)53)5-8-21(45)34(12-11-23(47)48,32(58)59-24(49)10-7-20(37)31(56)57)44(22(46)9-6-19(36)30(54)55)28(51)15-1-3-16(4-2-15)39-13-17-14-40-26-25(41-17)27(50)43-33(38)42-26/h1-4,14,18-20,39H,5-13,35-37H2,(H,47,48)(H,52,53)(H,54,55)(H,56,57)(H3,38,40,42,43,50)

InChI Key

BYLAPEVCLJECHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C(=O)CCC(C(=O)O)N)C(CCC(=O)O)(C(=O)CCC(C(=O)O)N)C(=O)OC(=O)CCC(C(=O)O)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

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